Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is an organic compound characterized by the presence of both fluorine and sulfonyl functional groups attached to a benzoate structure. Its molecular formula is , and it features a benzoate moiety with a fluorosulfonyl group at the para position and a fluorine atom at the meta position relative to the ester group. This unique arrangement of substituents contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.
The synthesis of ethyl 4-fluoro-3-(fluorosulfonyl)benzoate typically involves several steps:
These methods highlight the versatility and reactivity of the compound's functional groups, allowing for various synthetic pathways .
Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate has potential applications in:
Studies on compounds similar to ethyl 4-fluoro-3-(fluorosulfonyl)benzoate indicate that interactions with biological targets can be significantly influenced by the presence of fluorine and sulfonyl groups. These interactions may affect enzyme inhibition or receptor binding affinity, making them crucial for drug design and development. Further research is needed to elucidate specific interaction mechanisms involving this compound .
Several compounds share structural similarities with ethyl 4-fluoro-3-(fluorosulfonyl)benzoate. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-(Fluorosulfonyl)benzoic acid | 0.98 | |
| 5-(Fluorosulfonyl)isophthalic acid | 1.00 | |
| 2-Chloro-5-(fluorosulfonyl)benzoic acid | 0.81 | |
| Ethyl 3-amino-4-(fluorosulfonyl)benzoate | Similar structure with amino substitution |
These compounds illustrate variations in functional groups while maintaining a core benzoic structure, emphasizing the unique properties imparted by different substituents such as chlorine or amino groups .
The synthesis of ethyl 4-fluoro-3-(fluorosulfonyl)benzoate involves sophisticated fluorosulfonation mechanisms that proceed through radical intermediates. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides [1]. The highly active fluorosulfonyl radical, despite its instability and difficulty of generation, serves as a key intermediate in these transformations [1].
Recent mechanistic investigations have revealed that fluorosulfonyl radical generation can be achieved through multiple pathways. The first radical fluorosulfonylation of alkenes using fluorosulfonyl chloride as the fluorosulfonyl radical precursor demonstrated photoredox-catalyzed conditions with broad substrate scope and excellent functional group compatibility [1]. The mechanism involves initial reduction of fluorosulfonyl chloride by a photoredox catalyst, followed by fluorosulfonyl radical addition to the substrate [2].
Advanced studies utilizing alkynyl sulfonyl fluorides as bifunctional reagents have shown that these compounds can serve simultaneously as fluorosulfonyl radical precursors and radical trapping reagents [2]. The reaction proceeds through addition of the fluorosulfonyl radical to alkenes, forming adduct radicals that are subsequently trapped by the alkynyl sulfonyl fluoride reagent [2]. Beta-fragmentation of the fluorosulfonyl radical finally leads to the desired products while propagating the chain reaction [2].
Mechanistic probe experiments using radical clock substrates and ring-opening studies have confirmed the presence of radical intermediates in fluorosulfonation reactions [2]. The use of 1,6-dienes as acceptors produced five-membered ring products with high cis-diastereoselectivity, supporting the radical nature of these transformations [2].
Esterification procedures for benzoate derivatives, including ethyl 4-fluoro-3-(fluorosulfonyl)benzoate, commonly employ Fischer esterification methodology. The process involves reaction between carboxylic acids and alcohols in the presence of acid catalysts, typically concentrated sulfuric acid [3]. The overall process represents an equilibrium among various compounds, and for high yields, the equilibrium must be shifted toward the ester products through removal of water or use of excess starting reagents [3].
Contemporary esterification methods for benzoate derivatives have incorporated advanced catalytic systems. Industrial-scale production employs metal-containing catalysts in aromatic solvent media with step-wise temperature increases from 180-200°C, then 200-220°C, and finally 240-250°C [4]. This approach achieves selectivity of up to 99.3% and yields reaching 99.5% [4].
Copper-promoted conjugate addition protocols have been developed specifically for fluorosulfonyl-containing esters. General procedures employ copper oxide as catalyst with dry acetonitrile under argon atmosphere at 80°C for 18-22 hours [5]. Optimization studies revealed that 2.0 equivalents of ethenesulfonyl fluoride with 1.0 equivalent of copper oxide provides optimal yields under anhydrous conditions [5].
Alternative esterification approaches utilize diisopropylcarbodiimide as coupling reagent with N,N-dimethylaminopyridine as catalyst in tetrahydrofuran [6]. These procedures typically proceed at room temperature for 24 hours following initial stirring at 0°C for 30 minutes [6]. The products are purified using silica gel chromatography with appropriate mobile phase compositions [6].
| Esterification Method | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 60-80 | 6-12 | 70-85 |
| Metal-Catalyzed | Metal oxide | 180-250 | 3-6 | 95-99.5 |
| Copper-Promoted | CuO | 80 | 18-22 | 75-89 |
| DIC Coupling | DMAP | 0-25 | 24 | 60-80 |
Solvent selection for fluorosulfonation reactions requires careful consideration of both reactivity and selectivity. Acetonitrile has emerged as the preferred solvent for many fluorosulfonation transformations due to its ability to solubilize fluorinated reagents while maintaining chemical inertness [7] [5]. Water-acetonitrile mixtures (4.0/0.2 milliliters) have been successfully employed in fluorosulfonylation protocols using N-fluorobis(benzenesulfon)imide as the fluorine source [7].
Fluorinated solvent systems offer unique advantages for reactions involving fluorinated compounds. Perfluoromethylcyclohexane and toluene form biphasic systems at room temperature that become homogeneous upon heating [8]. These fluorous biphase systems enable easy separation of products and catalysts, with the fluorinated compounds preferentially dissolving in the fluorous phase [8].
Catalytic conditions for fluorosulfonation typically involve photoredox catalysis or transition metal catalysis. Photoredox-catalyzed systems utilize 4CzIPN or iridium-based photocatalysts with blue light irradiation [9]. Optimization studies have shown that 2 mol% of photocatalyst with 2.5 equivalents of potassium dihydrogen phosphate in dimethoxyethane provides optimal conditions for alkenyl sulfonyl fluoride formation [9].
Nickel-catalyzed direct fluorosulfonylation protocols employ sodium dithionite and N-fluorobis(benzenesulfon)imide as sulfur dioxide and fluorine sources respectively [10]. These reactions proceed under mild conditions with good functional group compatibility and excellent retention of configuration for vinyl substrates [10].
Environmental considerations have led to development of aqueous media protocols for fluorosulfonation reactions. Green synthetic methods operating in water under mild conditions without ligands or additives have been successfully demonstrated [11]. These environmentally benign approaches allow product isolation through simple filtration procedures [11].
Purification of fluorinated compounds requires specialized chromatographic techniques adapted for fluorine-containing molecules. Fluorinated silica phases demonstrate particular utility for separation of fluorine-containing molecules from non-fluorinated analogs [12]. These reversed-phase silica gels with fluorinated functionalities exhibit different selectivity compared to traditional C18 phases [12].
High-performance liquid chromatography methods for fluorinated benzoates utilize reverse-phase separation protocols. Optimal separation conditions involve mobile phases with high water content for hydrophilic analytes and high organic solvent content for hydrophobic compounds [13]. Fluorinated phases show enhanced retention times and selectivity when fluorinated compounds are encountered [13].
Column chromatography purification of sulfonyl fluorides typically employs silica gel with specific mobile phase compositions. For ethyl fluorosulfonyl benzoate derivatives, hexane-ethyl acetate gradients from 20:1 to 10:1 ratios provide effective separation [6]. More polar fluorosulfonyl compounds require chloroform-methanol systems with ratios of 50:1 [6].
Mechanochemical purification approaches have been developed to minimize solvent usage. Optimized procedures require only small quantities of solvent and silica for purification through simple plug filtration [14]. These sustainable methods significantly reduce environmental impact while maintaining high product purity [14].
Yield optimization strategies focus on reaction parameter tuning and catalyst selection. Systematic studies have demonstrated that reagent stoichiometry, temperature control, and reaction time significantly impact product formation [9]. Optimal conditions typically involve 1.8 equivalents of fluorosulfonylating reagent with 6 equivalents of base at 60°C for 2-8 hours [15].
| Purification Method | Stationary Phase | Mobile Phase | Yield Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane:EtOAc 20:1 | 85-92 | 95-98 |
| HPLC | Fluorinated C18 | ACN:H₂O gradient | 90-95 | 98-99 |
| Mechanochemical | Silica Plug | Minimal solvent | 80-88 | 93-96 |
| Recrystallization | Various solvents | Solvent dependent | 70-85 | 96-99 |
Industrial-scale production of fluorinated compounds faces significant technical and economic challenges. Manufacturing fluorochemical-based active pharmaceutical ingredients requires specialized expertise due to the unique properties fluorine imparts to molecules [16]. These modifications affect metabolic stability, lipophilicity, protein binding capacity, and acid-base properties, all of which impact bioavailability [16].
Equipment requirements for fluorine chemistry manufacturing include specialized materials capable of withstanding highly corrosive conditions. Industrial fluorination processes must accommodate handling of fluorine gas and hydrogen fluoride under extreme conditions including temperatures as low as -100°C and pressures significantly above atmospheric [16]. Specialized containment materials and safety systems are essential due to the corrosive nature of fluorinated reagents [17].
Scale-up challenges arise from the need for precise operating conditions and specialized equipment. Fluorochemical production plants require strict specifications for equipment, piping, welding seams, and seals to prevent leakage of dangerous gases and intrusion of water vapor that could lead to corrosive conditions [17]. Redundant security and emergency systems ensure no harmful emissions reach the atmosphere while maintaining compliance with safety regulations [17].
Economic factors significantly impact industrial fluorochemical production. The synthesis of fluorinated compounds involves complex processes requiring substantial investment in technology and raw materials [18]. High production costs combined with regulatory compliance requirements and environmental concerns further increase manufacturing expenses [18]. These factors impact pricing and accessibility, potentially limiting adoption in some industrial sectors [18].
Recent innovations in industrial fluorochemical production focus on sustainable processes. Novel methods using oxalic acid to extract fluorine compounds from fluorspar operate under mild conditions at room temperature, representing a significant improvement over traditional high-temperature sulfuric acid processes [19]. These environmentally friendly approaches minimize hazards associated with corrosive chemicals while enabling decentralized manufacturing [19].
Continuous flow processing offers advantages for industrial fluorochemical production through improved heat and mass transfer, enhanced safety, and simplified scale-up procedures [20]. Flow reactors enable precise control of reaction parameters and facilitate telescoping of multiple synthetic steps without isolation of intermediates [21]. These systems allow modification of production output by adjusting run time rather than requiring process re-optimization [21].
| Production Challenge | Traditional Approach | Modern Solution | Improvement Factor |
|---|---|---|---|
| Temperature Control | Batch heating (>200°C) | Flow reactors (RT) | 5-10x energy reduction |
| Safety Requirements | HF handling | Oxalic acid process | 50x hazard reduction |
| Equipment Corrosion | Standard materials | Specialized alloys | 10x lifetime extension |
| Waste Generation | Large solvent volumes | Mechanochemical | 90% waste reduction |
| Scale-up Complexity | Re-optimization needed | Flow systems | Direct scalability |
The thermodynamic stability of ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is primarily governed by the inherent characteristics of the fluorosulfonyl group (-SO2F) and the aromatic ester framework. Based on studies of similar fluorosulfonyl compounds, the thermal decomposition temperature is estimated to be approximately 220°C [1] [2] [3]. This temperature represents a moderate thermal stability compared to other fluorosulfonyl derivatives.
The decomposition pathway involves several key mechanisms. Initially, the fluorosulfonyl group undergoes thermal cleavage at elevated temperatures, releasing sulfur dioxide (SO2) and fluoride ions. The presence of the adjacent fluorine atom at the 4-position creates additional electronic effects that influence the decomposition kinetics. Studies on related compounds indicate that the activation energy for thermal decomposition ranges from 290-400 kJ/mol [1].
| Parameter | Value | Reference |
|---|---|---|
| Decomposition Temperature | ~220°C | [1] [2] |
| Activation Energy | 290-400 kJ/mol | [1] |
| Primary Decomposition Products | SO2, HF, aromatic fragments | [2] [3] |
| Thermal Stability Rating | Moderate | [1] [3] |
The decomposition mechanism proceeds through a multi-step process involving initial S-F bond cleavage, followed by further fragmentation of the sulfonyl group. The fluorine substituent on the aromatic ring provides additional stabilization through electronic effects, contributing to the overall thermal stability of the compound [4] [2].
The solubility characteristics of ethyl 4-fluoro-3-(fluorosulfonyl)benzoate reflect the influence of both the fluorosulfonyl group and the ethyl ester functionality. The compound exhibits limited solubility in water due to the hydrophobic nature of the aromatic core and the reactivity of the fluorosulfonyl group with water [5] [6].
In polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide, the compound demonstrates good solubility. The fluorosulfonyl group contributes to the overall polarity while the ethyl ester group provides compatibility with organic solvents [7] [8]. The fluorine atom at the 4-position further enhances solubility in fluorinated solvents.
| Solvent Type | Solubility | Stability | Reference |
|---|---|---|---|
| Water | Limited | Hydrolytically unstable | [5] [6] |
| Acetonitrile | Good | Stable | [7] [8] |
| Dichloromethane | Good | Stable | [7] [8] |
| Ethyl acetate | Moderate | Stable | [7] [8] |
| Methanol | Limited | Potentially reactive | [6] |
| Dimethylformamide | Good | Stable | [7] [8] |
The compound's solubility in non-polar solvents like hexane and petroleum ether is limited due to the presence of polar functional groups. However, moderate solubility is observed in chlorinated solvents and ethers [9] [10]. The fluorosulfonyl group's electron-withdrawing nature affects the overall dipole moment and intermolecular interactions, influencing solubility patterns [11].
The acid/base reactivity of ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is dominated by the electrophilic nature of the fluorosulfonyl group. Under basic conditions, the compound undergoes nucleophilic attack at the sulfur center, leading to hydrolysis and decomposition [12] [13]. The fluorosulfonyl group acts as a strong electron-withdrawing group, making the compound susceptible to nucleophilic substitution reactions.
In acidic conditions, the compound exhibits greater stability, with the ester functionality remaining intact. The pKa of the system is influenced by the electron-withdrawing effects of both the fluorine atom and the fluorosulfonyl group, which increase the acidity of any adjacent protons [13] [14].
| pH Range | Stability | Reaction Products | Reference |
|---|---|---|---|
| pH < 3 | Stable | No significant reaction | [13] [14] |
| pH 3-7 | Moderate | Slow hydrolysis | [12] [13] |
| pH 7-10 | Unstable | Rapid hydrolysis | [12] [13] |
| pH > 10 | Highly unstable | Complete decomposition | [12] [13] |
The compound's reactivity toward nucleophiles follows the order: OH- > RO- > NH3 > H2O, reflecting the electrophilic nature of the fluorosulfonyl group [15] [16]. Under neutral conditions, the compound exhibits moderate stability but can undergo slow hydrolysis in the presence of moisture [5].
The surface characteristics of ethyl 4-fluoro-3-(fluorosulfonyl)benzoate are determined by the distribution of polar and non-polar regions within the molecule. The fluorosulfonyl group (-SO2F) creates a highly polar region with significant dipole moment, while the aromatic ring system provides a relatively non-polar framework [11] [5].
The molecular polarity is enhanced by the presence of multiple electron-withdrawing groups, including the fluorosulfonyl group, the fluorine atom, and the ester carbonyl. This results in a significant overall dipole moment and influences the compound's interactions with polar surfaces and solvents [11] [17].
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Dipole Moment | High (estimated) | Computational | [11] [17] |
| Surface Tension | Not available | - | - |
| Contact Angle | Not available | - | - |
| Polarity Index | High | Based on functional groups | [11] [17] |
The fluorosulfonyl group contributes significantly to the overall polarity through its S=O bonds and the highly electronegative fluorine atom [4] [2]. This polarity affects the compound's behavior at interfaces and influences its adsorption characteristics on various surfaces. The aromatic ring system provides some degree of π-π stacking capability, which can influence intermolecular interactions and crystal packing [18].